2-Methyl-4-nitrophenylboronic acid

Physical organic chemistry Boronic acid acidity Diol sensing

2-Methyl-4-nitrophenylboronic acid (CAS 1228829-54-6), also designated B-(2-methyl-4-nitrophenyl)boronic acid, is a di-substituted arylboronic acid bearing an electron-withdrawing nitro group at the para position and an electron-donating methyl group at the ortho position relative to the boronic acid functionality. This compound serves as a versatile intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing biaryl architectures and is recognized as the Tavaborole Methyl Impurity, making it a critical reference standard for pharmaceutical quality control.

Molecular Formula C7H8BNO4
Molecular Weight 180.954
CAS No. 1228829-54-6
Cat. No. B596062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrophenylboronic acid
CAS1228829-54-6
Synonyms2-Methyl-4-nitrophenylboronic acid
Molecular FormulaC7H8BNO4
Molecular Weight180.954
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)[N+](=O)[O-])C)(O)O
InChIInChI=1S/C7H8BNO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3
InChIKeyMTRNMFMWHXCMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-nitrophenylboronic Acid (CAS 1228829-54-6): A Dual-Substituted Arylboronic Acid Building Block for Suzuki–Miyaura Coupling & Pharmaceutical Impurity Standards


2-Methyl-4-nitrophenylboronic acid (CAS 1228829-54-6), also designated B-(2-methyl-4-nitrophenyl)boronic acid, is a di-substituted arylboronic acid bearing an electron-withdrawing nitro group at the para position and an electron-donating methyl group at the ortho position relative to the boronic acid functionality [1]. This compound serves as a versatile intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing biaryl architectures and is recognized as the Tavaborole Methyl Impurity, making it a critical reference standard for pharmaceutical quality control [2][3]. Its unique substitution pattern delivers a distinct combination of electronic activation, steric influence, and lipophilicity compared to the simpler mono-substituted nitrophenylboronic acid analogs.

1
Suzuki–Miyaura building block for ortho-methylated biaryl synthesis with enhanced protodeboronation resistance.
2
Pharmaceutical impurity standard: designated Tavaborole Methyl Impurity for ANDA/DMF regulatory workflows.
3
Boronic acid sensor development: pKa ~7.2–7.4 and elevated LogP support diol/anion recognition near physiological pH.

Why 2-Methyl-4-nitrophenylboronic Acid Cannot Be Substituted with Simpler Nitrophenylboronic Acids: The Electronic and Steric Imperative


Arylboronic acids are not interchangeable commodity reagents; subtle variations in ring substitution profoundly alter pKa, lipophilicity, protodeboronation susceptibility, and Suzuki coupling reactivity. The ortho-methyl group in 2-methyl-4-nitrophenylboronic acid introduces steric hindrance that retards protodeboronation relative to unsubstituted nitrophenylboronic acids [1], while simultaneously increasing lipophilicity (LogP) by approximately 0.3 log units compared to the 4-nitro and 2-nitro analogs . The para-nitro group withdraws electron density, lowering the boronic acid pKa and enhancing binding to diols and anions compared to phenylboronic acid [2]. Generic substitution with 4-nitrophenylboronic acid (pKa ~7.0) or 3-nitrophenylboronic acid (pKa ~6.9) would compromise both the steric shielding effect and the specific regulatory identity required for pharmaceutical impurity reference standards.

Electronic and steric mismatch
Simpler nitrophenylboronic acids lack the ortho-methyl group, altering pKa, protodeboronation stability, and Suzuki coupling reactivity profiles.
Regulatory identity gap
Only this compound carries the Tavaborole Methyl Impurity designation; other nitrophenylboronic acid isomers cannot meet ANDA/DMF reference standard requirements.
Analytical ambiguity
Mono-nitrophenylboronic acids share lower molecular weight (167 Da); substitution eliminates the +14 Da LC-MS mass tag and introduces isobaric interference risk.

Quantitative Differentiation Evidence: 2-Methyl-4-nitrophenylboronic Acid vs. Closest Nitrophenylboronic Acid Analogs


pKa Positioning: Nitro-Activated Acidity with Methyl-Moderated Boron Electrophilicity

The boronic acid pKa governs both diol binding affinity and Suzuki coupling transmetallation efficiency. 2-Methyl-4-nitrophenylboronic acid is situated in an acidity window between the strongly activated 4-nitrophenylboronic acid (predicted pKa 7.04) and the less acidic 2-nitrophenylboronic acid (predicted pKa 7.83) . The ortho-methyl group partially offsets the electron-withdrawing effect of the para-nitro group, resulting in an intermediate pKa that balances reactivity with stability. By contrast, unsubstituted phenylboronic acid has a substantially higher experimental pKa of 8.83, rendering it far less reactive toward diols under neutral aqueous conditions [1].

pKa positioning
Class-level inference
Target pKa ~7.2–7.4
vs. 4-NO₂ analog ~7.0
Supports diol binding near physiological pH; intermediate acidity balances reactivity and stability.
Predicted values; experimental pKa data to verify.
Physical organic chemistry Boronic acid acidity Diol sensing

Lipophilicity Advantage: Enhanced LogP from Ortho-Methyl Substitution for Improved Organic Phase Partitioning

Lipophilicity critically influences both chromatographic behavior and the partitioning of boronic acid intermediates during aqueous workup in multi-step synthesis. 2-Methyl-4-nitrophenylboronic acid exhibits a computed LogP of 0.11 , which is approximately 0.3 log units higher than the LogP of -0.20 reported for both 2-nitrophenylboronic acid and 3-nitrophenylboronic acid [1]. This increased lipophilicity originates from the hydrophobic contribution of the ortho-methyl substituent, which partially counterbalances the polar nitro group.

Lipophilicity difference
Cross-study comparable
+0.31 LogP units
vs. 2-NO₂ / 3-NO₂ analogs
May improve organic-phase extraction efficiency in multi-step synthesis.
Computed LogP values; confirm experimentally for critical workflows.
Drug design Lipophilicity Partition coefficient

Molecular Weight Differentiation: Higher Mass Enables Facile LC-MS Tracking and Distinguishes from Simpler Analogs

The molecular weight of 2-methyl-4-nitrophenylboronic acid (180.95 g/mol) [1] is exactly 14 Da higher than all three mono-nitrophenylboronic acid isomers (2-nitro, 3-nitro, and 4-nitrophenylboronic acid, each 166.93 g/mol) [2]. This mass difference corresponds precisely to the replacement of one aromatic hydrogen with a methyl group (–H → –CH₃, Δm/z = +14). In LC-MS monitoring of Suzuki coupling reactions, this mass increment provides unambiguous differentiation between residual starting material and potential deborylated or nitro-reduced byproducts derived from simpler analogs.

Molecular weight tag
Head-to-head
+14.02 Da vs. all mono-nitro isomers
Target: 180.95 g/mol
Enables unambiguous LC-MS tracking; prevents misidentification as simpler analog.
Validated across CAS and AKSci databases.
Analytical chemistry LC-MS Reaction monitoring

Pharmaceutical Regulatory Identity: Designated Tavaborole Methyl Impurity Reference Standard

2-Methyl-4-nitrophenylboronic acid is uniquely codified as the 'Tavaborole Methyl Impurity' in pharmaceutical regulatory frameworks, supplied with detailed characterization data compliant with regulatory guidelines [1]. Tavaborole (Kerydin®) is a boron-containing benzoxaborole antifungal agent that inhibits fungal leucyl-tRNA synthetase [2]. No other nitrophenylboronic acid isomer (2-nitro, 3-nitro, or 4-nitro) carries this specific impurity designation, creating an irreplaceable regulatory requirement for this compound in ANDA and DMF submissions, method validation, and stability studies for tavaborole-containing drug products.

Regulatory identity
Head-to-head
Exclusive Tavaborole Methyl Impurity designation
Required reference standard for ANDA/DMF submission; no isomer alternative.
Per SynZeal, Veeprho, and Clearsynth regulatory catalogs.
Pharmaceutical impurity Reference standard Tavaborole

Steric Shielding Against Protodeboronation: Ortho-Methyl Group Confers Enhanced Solution Stability

Protodeboronation—the undesired loss of the boronic acid group via protonolysis—is a well-documented limitation of electron-deficient arylboronic acids in Suzuki coupling reactions, particularly under aqueous basic conditions at elevated temperatures. Ortho-substitution has been demonstrated to retard protodeboronation rates independently of the boronic acid's Lewis acidity [1]. The ortho-methyl group in 2-methyl-4-nitrophenylboronic acid provides steric shielding around the C–B bond, conferring greater kinetic stability compared to 4-nitrophenylboronic acid, which lacks ortho-substitution and is therefore more susceptible to protodeboronation under Pd-catalyzed coupling conditions. Notably, 2-nitrophenylboronic acids are explicitly reported in the literature to suffer from 'low reactivity in Suzuki reactions, alongside their low stability in the presence of Pd' [2], a limitation that the methyl substitution pattern in the target compound may partially mitigate through combined steric and electronic effects.

Protodeboronation shield
Class-level inference
Ortho-methyl group retards C–B protonolysis
vs. 4-NO₂ analog
Supports higher effective yields under extended Suzuki coupling conditions.
Qualitative stability ordering; direct rate data unavailable.
Protodeboronation Boronic acid stability Ortho-substituent effect

Optimal Deployment Scenarios for 2-Methyl-4-nitrophenylboronic Acid in Research and Industrial Procurement


Pharmaceutical ANDA/DMF Submission: Tavaborole Impurity Reference Standard Procurement

In generic drug development for tavaborole (Kerydin®) topical antifungal formulations, regulatory agencies require identification and quantification of all process-related impurities. 2-Methyl-4-nitrophenylboronic acid is the designated 'Tavaborole Methyl Impurity' and is supplied with full Certificate of Analysis (COA) and characterization data compliant with ICH Q3A guidelines [1]. No alternative nitrophenylboronic acid can fulfill this regulatory requirement. Procurement specifications should require purity ≥95% (typical commercial specification), with supporting HPLC, NMR, and MS characterization data as provided by SynZeal, Clearsynth, and Veeprho reference standard catalogs .

Suzuki–Miyaura Cross-Coupling: Synthesis of Ortho-Methylated Biaryl Pharmacophores

When the synthetic target requires installation of a 2-methyl-4-nitrophenyl moiety onto a biaryl scaffold, 2-methyl-4-nitrophenylboronic acid is the direct coupling partner. Its ortho-methyl group provides steric influence that can enhance enantioselectivity in atropisomeric biaryl synthesis, while the para-nitro group serves as a precursor for subsequent reduction to the corresponding aniline for further functionalization [1]. The compound's elevated LogP (0.11 vs. -0.20 for simpler analogs) facilitates organic-phase isolation, and its 14 Da mass increment over mono-nitrophenylboronic acids simplifies LC-MS reaction monitoring [2]. Typical Suzuki conditions employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ with aqueous Na₂CO₃ in dioxane or DME at 80–100°C.

Boronic Acid-Based Chemosensor Development: Diol and Anion Recognition at Near-Physiological pH

The intermediate acidity (pKa ~7.2–7.4) and enhanced lipophilicity of 2-methyl-4-nitrophenylboronic acid position it favorably for designing boronic acid sensors that operate near physiological pH. The Hammett relationship established for 3- and 4-substituted phenylboronic acids demonstrates that binding constants toward anions (e.g., acetate, fluoride) are systematically tunable through substituent effects [1]. The dual methyl/nitro substitution pattern offers a unique combination of electronic activation and steric modulation not achievable with any single-substituted nitrophenylboronic acid analog. This compound can be incorporated into fluorescent or colorimetric reporter systems where the ortho-methyl group influences the conformational dynamics of the boron-diol adduct.

Analytical Method Development: LC-MS/MS Reaction Monitoring with Unambiguous Mass Identification

For process analytical chemistry (PAT) applications in pharmaceutical intermediate manufacturing, the molecular weight of 180.95 g/mol provides a clean +14 Da separation from all mono-nitrophenylboronic acid byproducts [1]. This mass difference eliminates isobaric interference in single-quadrupole LC-MS monitoring of Suzuki coupling reaction progress. Method development laboratories should specify 2-methyl-4-nitrophenylboronic acid when the synthetic sequence involves concurrent use of multiple arylboronic acid building blocks, as the distinct mass signature prevents misassignment of chromatographic peaks during reaction optimization studies .

Application
Selection Property
Validation Focus
Pharmaceutical impurity standard procurement
Regulatory impurity designation (Tavaborole Methyl Impurity)
COA, HPLC purity, and ICH Q3A compliance documentation
Suzuki–Miyaura biaryl synthesis
Steric and electronic activation profile
Protodeboronation resistance and cross-coupling yield under aqueous base
Boronic acid chemosensor development
Intermediate pKa and elevated LogP
Diol/anion binding response near physiological pH
LC-MS reaction monitoring
Distinct molecular weight (+14 Da vs. mono-nitro analogs)
Unambiguous mass identification and absence of isobaric interference

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